molecular formula C8H16ClNO B1355003 2-(Chloromethyl)-4-(propan-2-yl)morpholine CAS No. 48119-30-8

2-(Chloromethyl)-4-(propan-2-yl)morpholine

Cat. No.: B1355003
CAS No.: 48119-30-8
M. Wt: 177.67 g/mol
InChI Key: PBMGKUKINJVKRC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(propan-2-yl)morpholine is a morpholine derivative characterized by a chloromethyl (-CH2Cl) group at position 2 and an isopropyl (-CH(CH3)2) substituent at position 4 of the morpholine ring. Morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom, serves as a versatile scaffold in pharmaceuticals, agrochemicals, and organic synthesis. The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the isopropyl group contributes to lipophilicity, influencing solubility and steric interactions. This compound is primarily utilized as a building block for synthesizing complex molecules in drug discovery and material science .

Properties

IUPAC Name

2-(chloromethyl)-4-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMGKUKINJVKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511021
Record name 2-(Chloromethyl)-4-(propan-2-yl)morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48119-30-8
Record name 2-(Chloromethyl)-4-(propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-(propan-2-yl)morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(propan-2-yl)morpholine typically involves the reaction of morpholine with chloromethyl isopropyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production methods also focus on optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(propan-2-yl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed to facilitate reduction reactions.

Major Products Formed

    Substitution Reactions: Products include substituted morpholine derivatives with various functional groups.

    Oxidation Reactions: Oxidized products, such as morpholine N-oxides or ketones.

    Reduction Reactions: Reduced products, such as alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antimicrobial Activity

Research indicates that morpholine derivatives, including 2-(Chloromethyl)-4-(propan-2-yl)morpholine, possess significant antimicrobial properties. Studies have shown that modifications in the morpholine structure can enhance the efficacy against various bacterial strains. For instance, compounds with similar structures have been evaluated for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as new antimicrobial agents .

1.2. Antioxidant Properties

The antioxidant activity of morpholine derivatives has been extensively studied. A series of compounds derived from morpholine have shown promising results in scavenging free radicals, which can lead to oxidative stress-related diseases. The compound's ability to reduce oxidative damage is attributed to its structural features, which allow it to interact effectively with reactive oxygen species .

1.3. Inhibitors of NAPE-PLD

Recent findings highlight the role of this compound as a potential inhibitor of the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is involved in lipid metabolism and has implications in neurodegenerative diseases and pain management. Structure-activity relationship studies suggest that modifications to the morpholine ring can significantly enhance inhibitory potency, making it a candidate for further drug development .

Material Science Applications

2.1. Polymer Synthesis

Morpholine derivatives are utilized in synthesizing various polymers, particularly those used in coatings and adhesives. The presence of the chloromethyl group allows for further chemical modifications, leading to materials with tailored properties such as improved adhesion and flexibility. Research has demonstrated that incorporating such compounds into polymer matrices can enhance mechanical strength and thermal stability .

2.2. Chemical Intermediates

In industrial chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its versatility allows it to participate in nucleophilic substitution reactions, facilitating the production of various pharmaceutical compounds and agrochemicals .

Case Studies

Study Focus Findings
Čižmáriková et al., 2019Antioxidant ActivityDemonstrated that morpholine derivatives exhibit significant free radical scavenging activity, with varying effectiveness based on structural modifications .
PMC7816197NAPE-PLD InhibitionIdentified structure-activity relationships that enhance the potency of morpholine derivatives as NAPE-PLD inhibitors, suggesting therapeutic applications in pain management .
Canadian Environmental Protection ActChemical SafetyDiscussed the environmental impact and safety profiles of morpholine derivatives, emphasizing the need for careful handling due to potential toxicity .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(propan-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, where the chloromethyl group reacts with nucleophilic sites on biomolecules, such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function. The isopropyl group may also influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Morpholine Derivatives

4-Benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5)
  • Structure : Benzyl group at position 4, chloromethyl at position 2.
  • Key Differences :
    • The benzyl group introduces aromaticity, enabling π-π stacking interactions critical in drug-receptor binding.
    • Reduced lipophilicity compared to the isopropyl analog due to the planar benzyl group.
    • Applications: Primarily used in medicinal chemistry for kinase inhibitors and antimicrobial agents .
2-(Chloromethyl)-4-(2-methylpropyl)morpholine
  • Structure : Isobutyl (-CH2CH(CH3)2) at position 3.
  • Higher molecular weight (227.35 g/mol vs. 193.69 g/mol for the target compound) due to the larger substituent. Applications: Industrial-scale synthesis of surfactants and corrosion inhibitors .
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine
  • Structure : Piperazine replaces chloromethyl at position 2.
  • Key Differences :
    • Introduction of a basic nitrogen-rich piperazine enhances water solubility and bioavailability.
    • Lacks the reactive chloromethyl group, limiting its utility in alkylation reactions.
    • Applications: Antipsychotic and anticancer drug candidates .

Heterocyclic Analogs

4-(Chloromethyl)-2-(propan-2-yl)thiazole
  • Structure : Thiazole ring (sulfur and nitrogen) replaces morpholine.
  • Key Differences :
    • Thiazole’s aromaticity confers greater thermal stability but reduces flexibility.
    • Sulfur atom participates in hydrogen bonding and redox reactions, unlike morpholine’s oxygen.
    • Applications: Antifungal agents and enzyme inhibitors .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Reference
2-(Chloromethyl)-4-(propan-2-yl)morpholine C8H16ClNO 193.69 Chloromethyl, isopropyl Alkylation reactions, agrochemical intermediates
4-Benzyl-2-(chloromethyl)morpholine C12H16ClNO 237.72 Chloromethyl, benzyl Kinase inhibitors, antimicrobial agents
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine C12H25N3O 227.35 Piperazine, isopropyl Anticancer drugs, CNS-targeting compounds
4-(Chloromethyl)-2-(propan-2-yl)thiazole C7H11ClN2S 190.69 Chloromethyl, isopropyl, thiazole Antifungal agents, enzyme modulators

Biological Activity

2-(Chloromethyl)-4-(propan-2-yl)morpholine is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C8_{8}H14_{14}ClN1_{1}O1_{1}. The presence of the chloromethyl group and the isopropyl substituent on the morpholine ring enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For instance, it interacts with heat shock protein 90 (Hsp90), which plays a significant role in protein folding and stabilization.
  • Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxic properties against multiple cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma. The mechanism involves binding to active sites of enzymes, leading to their inhibition.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : The compound demonstrates significant anticancer effects, with studies showing IC50_{50} values in the micromolar range against various cancer cell lines. For example, it has shown selective toxicity towards renal cancer cells with an IC50_{50} value of approximately 1.143 µM .
  • Antimicrobial Properties : Preliminary studies suggest that this morpholine derivative may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies across different strains, indicating potential as a lead compound for antibiotic development.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound against a panel of human tumor cell lines. The results indicated that the compound effectively induced apoptosis in these cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity at non-cytotoxic concentrations, highlighting its potential for further development as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound's lipophilicity due to the isopropyl group may enhance its absorption through biological membranes.
  • Metabolism : Initial studies suggest that the compound undergoes metabolic transformations involving cytochrome P450 enzymes, which may affect its efficacy and safety profile.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against various cancer cell lines (IC50_{50} ~ 1.143 µM)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria at non-cytotoxic concentrations
Enzyme InhibitionInhibits Hsp90 involved in protein stabilization

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